molecular formula C10H17NO4 B14308499 Ethyl 2,6-dimethoxy-3,6-dihydropyridine-1(2H)-carboxylate CAS No. 111054-45-6

Ethyl 2,6-dimethoxy-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B14308499
CAS No.: 111054-45-6
M. Wt: 215.25 g/mol
InChI Key: WUXOUAHBTRXRJG-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethoxy-3,6-dihydropyridine-1(2H)-carboxylate is an organic compound belonging to the class of dihydropyridines. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. This compound is characterized by the presence of two methoxy groups and an ethyl ester group attached to a dihydropyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,6-dimethoxy-3,6-dihydropyridine-1(2H)-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperature and pressure conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding pyridine derivative.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Substituted dihydropyridine derivatives.

Scientific Research Applications

Ethyl 2,6-dimethoxy-3,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on calcium channels in biological systems.

    Medicine: Investigated for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interaction with calcium channels. By binding to these channels, it can modulate the flow of calcium ions into cells, which is crucial for various physiological processes. This mechanism is particularly relevant in the context of cardiovascular health, where calcium channel blockers are used to manage conditions such as hypertension and angina.

Comparison with Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker.

    Amlodipine: A widely used calcium channel blocker with a similar structure.

    Felodipine: Known for its long-acting effects in treating hypertension.

Comparison: Ethyl 2,6-dimethoxy-3,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. Compared to other dihydropyridines, it may offer different binding affinities and selectivities for calcium channels, potentially leading to varied therapeutic effects and side effect profiles.

Properties

CAS No.

111054-45-6

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 2,6-dimethoxy-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C10H17NO4/c1-4-15-10(12)11-8(13-2)6-5-7-9(11)14-3/h5-6,8-9H,4,7H2,1-3H3

InChI Key

WUXOUAHBTRXRJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(CC=CC1OC)OC

Origin of Product

United States

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